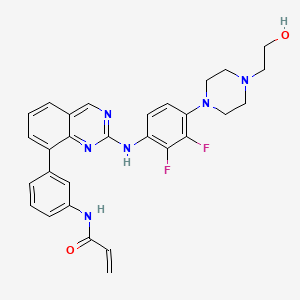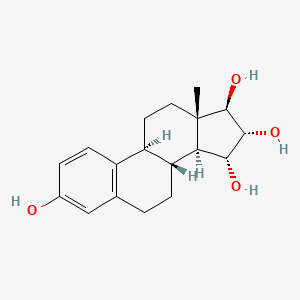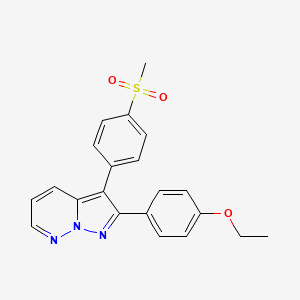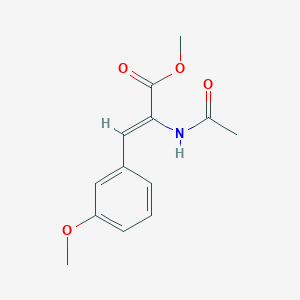
bis(prop-2-enyl) (Z)-but-2-enedioate;(Z)-2,3-bis(prop-2-enyl)but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(prop-2-enyl) (Z)-but-2-enedioate; (Z)-2,3-bis(prop-2-enyl)but-2-enedioic acid is an organic compound characterized by its unique structure, which includes two prop-2-enyl groups attached to a but-2-enedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(prop-2-enyl) (Z)-but-2-enedioate typically involves the esterification of (Z)-2,3-bis(prop-2-enyl)but-2-enedioic acid with appropriate alcohols under acidic conditions. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of bis(prop-2-enyl) (Z)-but-2-enedioate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed, and the reaction conditions are optimized to maximize the production rate while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(prop-2-enyl) (Z)-but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce saturated esters or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of bis(prop-2-enyl) (Z)-but-2-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s double bonds and ester groups play a crucial role in its reactivity and binding affinity. Pathways involved may include enzymatic hydrolysis, oxidation-reduction reactions, and nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
Diethyl fumarate: Similar ester structure but with ethyl groups instead of prop-2-enyl groups.
Dimethyl maleate: Another ester with a similar backbone but different alkyl groups.
Bis(allyl) fumarate: Contains allyl groups instead of prop-2-enyl groups.
Uniqueness
Bis(prop-2-enyl) (Z)-but-2-enedioate is unique due to its specific prop-2-enyl groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its structural features may lead to different biological activities and industrial uses.
Properties
IUPAC Name |
bis(prop-2-enyl) (Z)-but-2-enedioate;(Z)-2,3-bis(prop-2-enyl)but-2-enedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H12O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2;1-3-5-7(9(11)12)8(6-4-2)10(13)14/h3-6H,1-2,7-8H2;3-4H,1-2,5-6H2,(H,11,12)(H,13,14)/b6-5-;8-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCWXCQACFBCSE-DRVISDEBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=C(CC=C)C(=O)O)C(=O)O.C=CCOC(=O)C=CC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC/C(=C(\CC=C)/C(=O)O)/C(=O)O.C=CCOC(=O)/C=C\C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







amino}propanoic acid](/img/structure/B8037430.png)




![methyl (Z)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B8037465.png)

